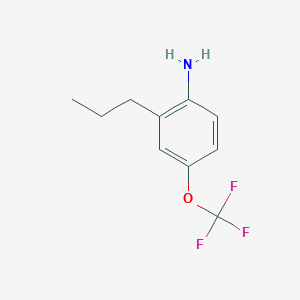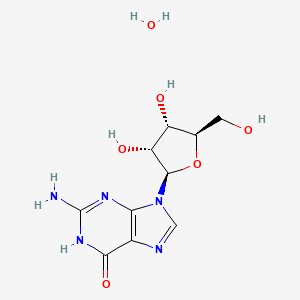
Guanosine Hydrate
概要
説明
グアノシン水和物は、β-N9-グリコシド結合を介してリボース(リボフラノース)環にグアニンが結合したプリンヌクレオシドです。RNAに自然に存在する化合物であり、さまざまな生物学的プロセスにおいて重要な役割を果たしています。グアノシン水和物は、細胞シグナル伝達、エネルギー伝達、および核酸の構成要素としての役割で知られています。
準備方法
合成経路と反応条件: グアノシン水和物は、グアノシン一リン酸の酵素的リン酸化によって合成できます。 このプロセスには、グアノシン一リン酸にリン酸基を付加することを促進する特定の酵素が使用され、グアノシン水和物が形成されます .
工業生産方法: グアノシン水和物の工業生産は、通常、大規模な酵素反応に続いて、イオン交換クロマトグラフィーによる精製を行います。 この方法は、高純度で高収率の化合物を確保し、研究や産業におけるさまざまな用途に適しています .
化学反応の分析
反応の種類: グアノシン水和物は、次のようなさまざまな化学反応を起こします。
酸化: グアノシン水和物は、酸化されてグアニン誘導体になる可能性があります。
還元: 還元反応は、グアノシン水和物を対応するヌクレオシドアナログに変換できます。
置換: グアノシン水和物は、置換反応に関与でき、官能基が他の化学基に置き換えられます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 置換反応には、ハロゲンやアルキル化剤などの試薬がよく用いられます。
主要な生成物:
酸化: グアニン誘導体。
還元: ヌクレオシドアナログ。
置換: さまざまな置換グアノシン化合物.
4. 科学研究への応用
グアノシン水和物は、科学研究において幅広い用途があり、以下のような分野が含まれます。
化学: さまざまなヌクレオシドアナログや誘導体の合成の前駆体として使用されます。
生物学: 細胞シグナル伝達やエネルギー伝達プロセスに関与しています。
医学: 神経変性疾患や癌における潜在的な治療効果について調査されています。
科学的研究の応用
Guanosine hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various nucleoside analogs and derivatives.
Biology: Plays a role in cellular signaling and energy transfer processes.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: Utilized in the production of antiviral drugs and other pharmaceuticals
作用機序
グアノシン水和物は、いくつかの分子メカニズムを介してその効果を発揮します。
神経調節: 中枢神経系において神経調節物質として作用し、細胞の成長、分化、および生存に影響を与えます。
神経保護: グルタミン酸の取り込みを調節し、活性酸素種の生成を減らし、ミトコンドリア機能を改善することにより、神経毒性と神経障害に対する保護効果を提供します。
類似の化合物:
アデノシン: 構造と機能が類似した別のプリンヌクレオシドです。
シチジン: DNAおよびRNA合成に関与するピリミジンヌクレオシドです。
チミジン: DNAに存在するピリミジンヌクレオシドです。
ウリジン: RNA合成に関与するピリミジンヌクレオシド
グアノシン水和物の独自性: グアノシン水和物は、グアニンベースのプリンとの特定の相互作用と、グアニン四重鎖を形成する役割のために独特です。これらの構造は、DNA複製や転写などのさまざまな生物学的プロセスにとって重要です。 さらに、グアノシン水和物は、超分子ハイドロゲルに自己集合する能力があり、バイオマテリアルや薬物送達システムの設計に貴重な化合物となります .
類似化合物との比較
Adenosine: Another purine nucleoside with similar structure and functions.
Cytidine: A pyrimidine nucleoside involved in DNA and RNA synthesis.
Thymidine: A pyrimidine nucleoside found in DNA.
Uniqueness of Guanosine Hydrate: this compound is unique due to its specific interactions with guanine-based purines and its role in forming guanine quadruplexes. These structures are crucial for various biological processes, including DNA replication and transcription. Additionally, this compound’s ability to self-assemble into supramolecular hydrogels makes it a valuable compound for designing biomaterials and drug delivery systems .
特性
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHNAJLCEKPFHB-GWTDSMLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901952 | |
| Record name | Guanosine hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1143525-19-2 | |
| Record name | Guanosine hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


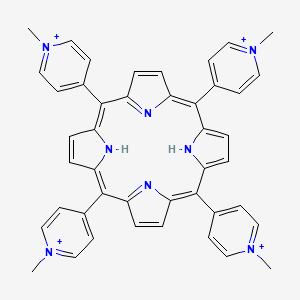
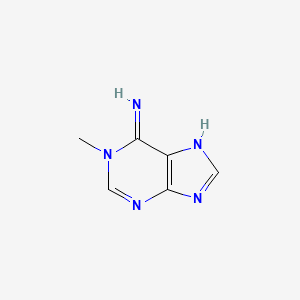
![(2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B1486986.png)
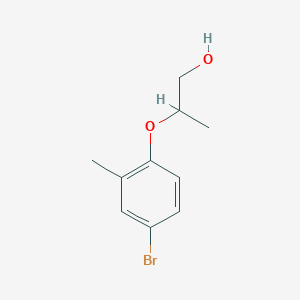

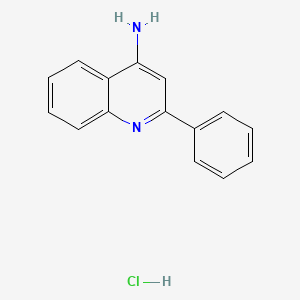
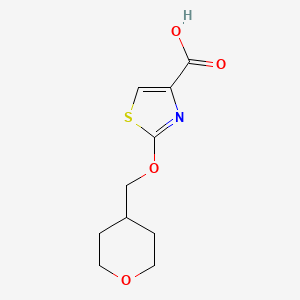
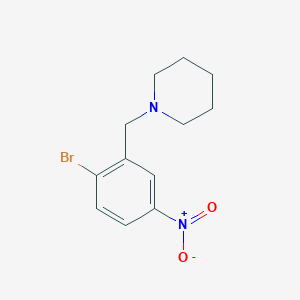
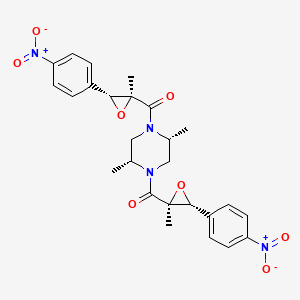
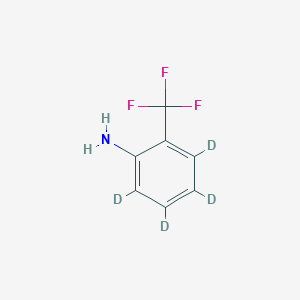
![1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B1487000.png)
![1-Isobutyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1487001.png)
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1487003.png)
